pNP-TMP Exclusively Hydrolyzed by NPP1, Not TNAP: Direct Proteoliposome Selectivity Data
In a proteoliposome biomimetic system reconstituted with recombinant NPP1 and TNAP, pNP-TMP was exclusively hydrolyzed by NPP1-containing proteoliposomes with no detectable cleavage by TNAP-containing proteoliposomes [1]. By contrast, the generic substrate p-nitrophenyl phosphate (pNPP) was hydrolyzed by TNAP-, NPP1-, and TNAP plus NPP1-containing proteoliposomes, demonstrating broad, non-selective enzymatic recognition [1].
| Evidence Dimension | Enzyme selectivity (hydrolysis detection) |
|---|---|
| Target Compound Data | Exclusive hydrolysis by NPP1; no hydrolysis by TNAP |
| Comparator Or Baseline | p-Nitrophenyl phosphate (pNPP): Hydrolyzed by TNAP, NPP1, and TNAP+NPP1 |
| Quantified Difference | Qualitative exclusivity vs. broad recognition |
| Conditions | Recombinant NPP1 and TNAP reconstituted in DPPC proteoliposomes at physiological pH |
Why This Matters
This exclusivity eliminates TNAP background interference in complex biological matrices, enabling unambiguous NPP1 activity attribution where pNPP cannot.
- [1] Simão AM, et al. Proteoliposomes Harboring Alkaline Phosphatase and Nucleotide Pyrophosphatase as Matrix Vesicle Biomimetics. Journal of Biological Chemistry. 2010;285(10):7598-7609. View Source
